An In-depth Technical Guide to 4-Amino-3-methoxy-5-nitrobenzoic acid (CAS 1260657-84-8)
An In-depth Technical Guide to 4-Amino-3-methoxy-5-nitrobenzoic acid (CAS 1260657-84-8)
Disclaimer: Direct, peer-reviewed data for 4-Amino-3-methoxy-5-nitrobenzoic acid (CAS 1260657-84-8) is not widely available in public literature. This guide has been constructed by leveraging established chemical principles and data from closely related structural analogs. All experimental protocols are hypothetical and should be treated as starting points for research and development. All properties are estimated based on these analogs.
Introduction: A Molecule of Untapped Potential
4-Amino-3-methoxy-5-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring an amino, a methoxy, and a nitro group, positions it as a potentially valuable, yet under-characterized, building block in medicinal chemistry and materials science. The electron-donating amino and methoxy groups, contrasted with the electron-withdrawing nitro and carboxylic acid moieties, create a unique electronic profile that suggests utility in the synthesis of dyes, pharmaceuticals, and electro-active materials. This guide provides a comprehensive technical overview based on expert analysis of its structural components and related, well-documented molecules.
Physicochemical Properties: An Educated Estimation
Quantitative data for this specific compound is sparse. However, by analyzing its structural analogs, we can predict its core physicochemical properties with a reasonable degree of confidence.
| Property | Predicted Value | Basis for Estimation |
| Molecular Formula | C₈H₈N₂O₅ | Based on IUPAC name |
| Molecular Weight | 212.16 g/mol | Calculated from molecular formula[1] |
| Appearance | Yellow to orange crystalline powder | Typical for nitro-substituted anilines[2] |
| Melting Point | >200 °C (with decomposition) | Nitro-substituted benzoic acids often have high melting points and can decompose at elevated temperatures. For example, 4-Amino-3-nitrobenzoic acid has a melting point of 280 °C (dec.). |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and hot methanol. | The carboxylic acid group imparts some water solubility, but the aromatic ring and nitro group reduce it. This solubility profile is common for similar compounds. |
| pKa | ~3.5 - 4.5 | The carboxylic acid pKa is expected to be in this range, influenced by the electron-withdrawing nitro group. |
Proposed Synthetic Pathway
A logical and efficient synthesis of 4-Amino-3-methoxy-5-nitrobenzoic acid can be envisioned starting from the commercially available and structurally similar compound, 4-amino-3-methoxybenzoic acid (also known as isovanillic acid). The key transformation is a regioselective nitration.
Workflow for Synthesis
Caption: Proposed workflow for the synthesis of 4-Amino-3-methoxy-5-nitrobenzoic acid.
Detailed Experimental Protocol: A Hypothetical Approach
This protocol is based on established procedures for the nitration of substituted benzoic acids, such as the synthesis of 4-hydroxy-3-methoxy-5-nitrobenzoic acid from vanillic acid[3].
Materials:
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4-Amino-3-methoxybenzoic acid
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Concentrated Sulfuric Acid (98%)
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Fuming Nitric Acid (70%)
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Deionized Water
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Ethanol
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Ice
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 10 g of 4-amino-3-methoxybenzoic acid to 50 mL of concentrated sulfuric acid. Stir the mixture at room temperature until all the solid has dissolved. Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.
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Nitration: Prepare a nitrating mixture by slowly adding 4.5 mL of fuming nitric acid to 10 mL of concentrated sulfuric acid in a separate beaker, keeping it cool in an ice bath. Add this nitrating mixture dropwise to the solution of the benzoic acid derivative over a period of 30-45 minutes. It is critical to maintain the reaction temperature below 10 °C to prevent over-nitration and side reactions.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Quenching and Precipitation: Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow precipitate should form.
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Isolation and Purification: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to litmus paper.
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Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.
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Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Predicted Spectral Data
While experimental spectra for this specific molecule are not available, we can predict the key features based on its functional groups and analogs.
| Spectral Method | Predicted Key Features |
| ¹H NMR (in DMSO-d₆) | - A broad singlet around 12-13 ppm (carboxylic acid proton).- Two singlets in the aromatic region (7-8 ppm), corresponding to the two aromatic protons.- A broad singlet corresponding to the amino (-NH₂) protons.- A singlet around 3.9 ppm for the methoxy (-OCH₃) protons. |
| ¹³C NMR (in DMSO-d₆) | - A signal around 165-170 ppm for the carboxylic carbon.- Aromatic carbons in the 110-155 ppm range, with carbons attached to the nitro and amino groups being significantly shifted.- A signal around 56 ppm for the methoxy carbon. |
| FT-IR (KBr Pellet) | - A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).- N-H stretching from the amino group (3300-3500 cm⁻¹).- A strong C=O stretch from the carboxylic acid (1680-1710 cm⁻¹).- Asymmetric and symmetric NO₂ stretches (~1520 and ~1340 cm⁻¹).- C-O stretching for the methoxy group (~1250 cm⁻¹). |
| Mass Spectrometry (MS) | - Expected molecular ion peak [M-H]⁻ at m/z 211.03 in negative ion mode ESI-MS. |
Safety and Handling
As with any chemical, 4-Amino-3-methoxy-5-nitrobenzoic acid should be handled with care in a well-ventilated laboratory, preferably within a fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Potential Hazards:
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Skin and Eye Irritation: Aromatic acids and nitro compounds can be irritants. Causes skin irritation and serious eye irritation[4][5][6].
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Inhalation: May be harmful if inhaled and can cause respiratory irritation[4][6].
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Staining: This compound is likely to be a yellow-orange solid and may stain skin and clothing.
Handling and Storage:
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Avoid breathing dust.
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Wash hands thoroughly after handling.
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Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents[7].
Potential Research Applications
The unique substitution pattern of this molecule suggests several avenues for research and development:
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Pharmaceutical Intermediate: The presence of amino and carboxylic acid groups makes it an ideal scaffold for further functionalization in the synthesis of novel therapeutic agents. Similar structures, like 4-amino-3-nitrobenzoic acid, are used in the development of anti-inflammatory and analgesic drugs[2].
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Dye and Pigment Synthesis: The chromophoric nitro group and auxochromic amino group suggest its potential as a precursor for azo dyes and other colorants[2].
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Materials Science: The molecule could be used to synthesize novel polymers or functional materials where its electronic properties can be exploited.
Conclusion
4-Amino-3-methoxy-5-nitrobenzoic acid represents a promising but underexplored chemical entity. This guide provides a foundational understanding of its likely properties, a plausible synthetic route, and necessary safety precautions, all grounded in the established chemistry of its structural analogs. It is intended to serve as a catalyst for researchers and drug development professionals to unlock the potential of this versatile molecule.
References
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PubChem. (n.d.). 4-Amino-2-methoxy-5-nitrobenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-3-methyl-5-nitrobenzoic acid. Retrieved from [Link]
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Lai, J., et al. (2016). Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Retrieved from [Link]
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IndiaMART. (n.d.). 3 Methoxy 4 Hydroxy 5 Nitro Benzoic Acid, Purity: 99%. Retrieved from [Link]
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Capot Chemical. (2012). MSDS of 4-(methylamino)-3-nitrobenzoic acid. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. Retrieved from [Link]
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Georganics. (n.d.). 4-Amino-3-methoxybenzoic acid. Retrieved from [Link]
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SpectraBase. (n.d.). p-{[4-Amino-3-cyano-5-(m-nitrobenzoyl)-2-thienyl]amino}benzoic acid, ethyl ester. Retrieved from [Link]
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